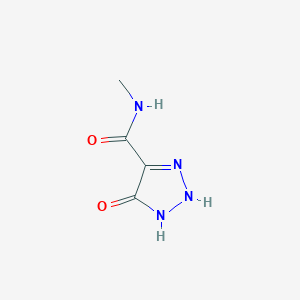![molecular formula C9H10N2O B12870315 7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
7-Ethylbenzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylbenzo[d]oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles It features a benzene ring fused to an oxazole ring, with an ethyl group attached to the benzene ring and an amine group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazol-2-amines involves the Staudinger/Aza-Wittig/Isomerization reaction. In this process, readily available vinyl azide alcohols react with triphenylphosphine and aromatic isocyanates via sequential Staudinger reaction and intramolecular aza-Wittig reaction to afford the corresponding isoxazole intermediates. These intermediates can isomerize into aromatic oxazol-2-amines in situ without the addition of a catalyst under 115°C .
Industrial Production Methods
An electrochemical method has been developed to prepare 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This method is cleaner, with minimal impurity formation, no metal catalyst used, high atom economy, and scalability. The reactions are carried out at room temperature, and the conversion is completed in 6 hours .
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethylbenzo[d]oxazol-2-amine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for acylation or alkylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
7-Ethylbenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial properties, making it useful in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 7-Ethylbenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways within biological systems. For instance, N-methylbenzo[d]oxazol-2-amine, a related compound, has shown anthelmintic activity by up-regulating the metabolism of purine and pyrimidine and down-regulating sphingolipid metabolism in parasitic roundworms . This suggests that this compound may exert its effects through similar metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminooxazole: A heterocyclic compound with a five-membered ring containing one oxygen and two nitrogen atoms.
2-Aminothiazole: Another heterocyclic compound with a similar structure, known for its antimicrobial and antitubercular activities.
Uniqueness
7-Ethylbenzo[d]oxazol-2-amine is unique due to its specific structural features, such as the ethyl group attached to the benzene ring and the amine group on the oxazole ring
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
7-ethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Clé InChI |
OAFNGQQVCRQWCN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)N=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


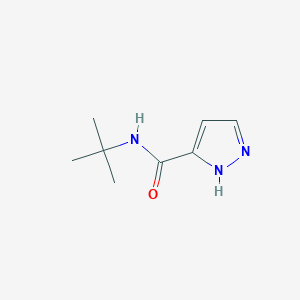
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)



![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
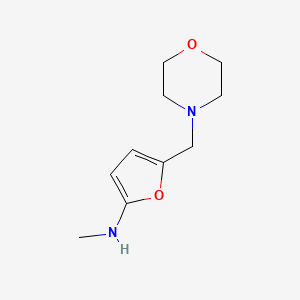
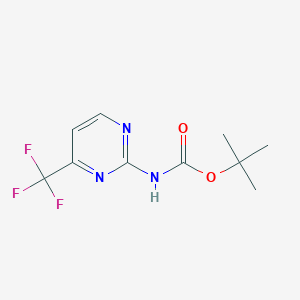
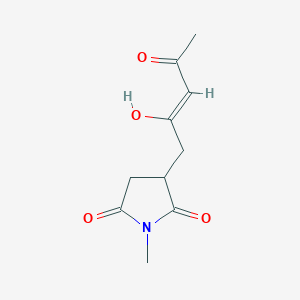
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
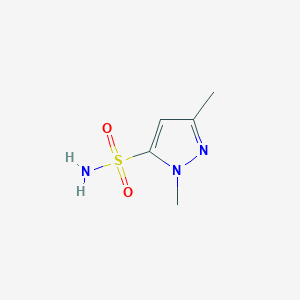
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
